REACTION_SMILES
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[CH3:1][S:2](=[O:3])(=[O:4])[c:5]1[c:6]([NH2:7])[cH:8][cH:9][cH:10][cH:11]1.[ClH:12].[Cu:21][Cl:22].[N:13]([O-:14])=[O:15].[Na+:16].[O:17]=[S:18]=[O:19].[OH2:20]>>[CH3:1][S:2](=[O:3])(=[O:4])[c:5]1[c:6]([S:18]([Cl:12])(=[O:17])=[O:19])[cH:8][cH:9][cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)c1ccccc1N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Cl[Cu]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Cl[Cu]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=N[O-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O=S=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
|
|
Type
|
product
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Smiles
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CS(=O)(=O)c1ccccc1S(=O)(=O)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |